B1576472 Hepcidin

Hepcidin

Cat. No.: B1576472
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hepcidin is a liver-expressed, 25-amino acid peptide hormone that is the principal regulator of systemic iron homeostasis . Its primary mechanism of action involves binding to the sole cellular iron exporter, ferroportin, found on enterocytes, macrophages, and hepatocytes. This binding induces the internalization and degradation of ferroportin, effectively blocking the efflux of iron into the plasma . By modulating this compound expression, the body controls dietary iron absorption, iron recycling from macrophages, and iron release from hepatic stores. Research into this compound is vital for understanding a wide spectrum of disorders. Inappropriately low this compound levels are a key feature of hereditary hemochromatosis and iron-loading anemias like beta-thalassemia, leading to iron overload . Conversely, chronic inflammation triggers elevated this compound levels via interleukin-6 (IL-6) signaling, causing functional iron deficiency and Anemia of Chronic Disease (ACD) by sequestering iron in storage compartments . Furthermore, this compound responds to iron stores, erythropoietic demand, and hypoxia, integrating multiple signals to maintain iron balance . This peptide also exhibits inherent antimicrobial activity, linking iron metabolism to the innate immune response . As such, this compound is a critical research tool and a promising therapeutic target for conditions ranging from iron overload disorders to inflammatory anemia and certain infections. This product is supplied for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

RCRFCCRCCPRMRGCGICCRF

Origin of Product

United States

Scientific Research Applications

Role in Iron Metabolism

Hepcidin regulates iron homeostasis by inhibiting intestinal iron absorption and promoting the sequestration of iron in macrophages. This function is vital for preventing iron overload, which can lead to conditions such as hemochromatosis and other iron overload syndromes. The relationship between this compound levels and iron metabolism is illustrated in Table 1.

Condition This compound Level Iron Absorption Clinical Implication
Iron Deficiency AnemiaLowIncreasedEnhances iron absorption to correct deficiency
Anemia of Chronic DiseaseHighDecreasedIron sequestration leads to anemia
HemochromatosisVery HighDecreasedContributes to tissue damage from excess iron

2.1. Anemia Treatment

This compound modulation presents a promising therapeutic strategy for treating anemia, particularly in patients with chronic diseases. Studies have shown that this compound-lowering agents can improve iron availability and erythropoiesis in conditions such as chronic kidney disease (CKD) and cancer-related anemia .

  • Case Study: A clinical trial involving CKD patients demonstrated that administration of a this compound antagonist resulted in increased serum iron levels and improved hemoglobin concentrations .

2.2. Iron Overload Disorders

Conversely, enhancing this compound levels can be beneficial in managing conditions characterized by excess iron, such as hereditary hemochromatosis. Research indicates that this compound agonists can effectively reduce serum iron levels and mitigate organ damage due to iron overload .

  • Case Study: In a cohort of patients with hereditary hemochromatosis, treatment with a this compound mimetic led to significant reductions in liver iron concentration .

Diagnostic Utility

This compound serves as a biomarker for diagnosing various iron disorders. Its levels can indicate the underlying cause of anemia or iron overload:

  • Anemia of Chronic Disease (ACD): Elevated this compound levels are typically observed, reflecting the body's response to inflammation .
  • Iron Deficiency Anemia: Low this compound levels are indicative of increased intestinal absorption needs .

Research Insights

Recent studies have expanded our understanding of how this compound interacts with other biological pathways:

  • Inflammation: this compound is upregulated during inflammatory states, linking it to cytokine activity (e.g., IL-6) which affects iron metabolism .
  • Genetic Factors: Genetic polymorphisms in the HAMP gene (which encodes this compound) have been associated with variations in serum this compound levels among different populations, influencing susceptibility to anemia .

Comparison with Similar Compounds

Research Findings :

  • Minihepcidins effectively reduce serum iron in murine models of hemochromatosis .

Hepcidin vs. Heparinoid (Hirudoid)

Parameter This compound Heparinoid (Hirudoid)
Class Peptide hormone Glycosaminoglycan
Primary Role Iron homeostasis, antimicrobial Anti-inflammatory, anticoagulant
Molecular Target Ferroportin Antithrombin III, growth factors
Clinical Use Investigational for iron disorders Topical gel for bruises, inflammation
Regulatory Pathways IL-6, BMP/SMAD, hypoxia Coagulation cascade, tissue repair

Key Differences :

  • Heparinoid lacks direct iron-regulatory functions but modulates localized inflammation, unlike this compound’s systemic role .
  • This compound’s diagnostic utility in anemia contrasts with heparinoid’s therapeutic focus on vascular health .

This compound vs. Interleukin-6 (IL-6)

Regulatory Interplay
IL-6, a pro-inflammatory cytokine, induces this compound expression during inflammation, linking iron metabolism to immune responses .

Parameter This compound IL-6
Structure Peptide Glycoprotein
Source Hepatocytes Macrophages, T cells
Function Iron regulation Pro-inflammatory signaling
Therapeutic Targeting This compound agonists/antagonists IL-6 inhibitors (e.g., tocilizumab)
Clinical Relevance Anemia of chronic disease Rheumatoid arthritis, cytokine storms

Research Insights :

  • IL-6 inhibitors reduce this compound levels, improving iron availability in anemia of chronic disease .
  • In contrast, this compound mimetics (e.g., minihepcidins) directly target ferroportin without modulating IL-6 .

Research Findings and Clinical Implications

This compound in Disease Diagnostics

  • Iron Deficiency Anemia (IDA) : this compound levels are low (e.g., <93.31 μg/L in elderly patients), aiding differentiation from anemia of chronic disease (ACD) .
  • β-Thalassemia : Elevated this compound:ferritin ratios correlate with ineffective erythropoiesis and iron overload .

Therapeutic Developments

  • Minihepcidins : Show promise in reducing iron overload in preclinical models .

Preparation Methods

Extraction Protocols

  • Solvent Composition: this compound extraction from blood or serum samples requires careful optimization of the extraction solvent to maximize peptide recovery while minimizing coextraction of interfering matrix components.
  • A study optimizing extraction solvents for VAMS samples found the best extraction medium to be a mixture of isopropanol–water–trifluoroacetic acid (40:60:1, v/v/v), balancing extraction efficiency and matrix effect suppression.
  • Organic Modifiers and Acids: Methanol and isopropanol were tested as organic modifiers, with trifluoroacetic acid (TFA) as the volatile acid. TFA proportion was critical for enhancing this compound peak area, indicating improved extraction yield.

Extraction Procedure Summary

Step Description
Sample spiking Fresh blood spiked with this compound solution to desired concentration
Sampling Microsampler dipped into blood sample for 2 seconds after tip saturation
Drying Microsampler dried at room temperature for ≥2 hours
Extraction Microsamplers shaken in extraction solvent (e.g., 40:60:1 isopropanol–water–TFA) for 5 min at 20 °C
Collection Extract collected via vacuum manifold into low-binding plates
Evaporation & Reconstitution Solvent evaporated and residue reconstituted in acetonitrile–water–TFA mixture for analysis

This protocol simplifies sample preparation by avoiding venipuncture, centrifugation, freezing, or multistep procedures.

Analytical Sample Preparation for this compound Quantification

Protein Precipitation and Clean-up

  • Protein precipitation is commonly employed using acids such as trichloroacetic acid (TCA) or a mixture of TCA and acetonitrile (ACN) to avoid peptide aggregation and improve recovery.
  • A 50:50 mixture of 22% TCA/ACN has been shown to prevent this compound-25 aggregation, enabling low detection limits in serum samples.

Avoidance of Adsorption and Peptide Loss

  • This compound-25 strongly adsorbs to glass surfaces, causing poor repeatability. To mitigate this, silanized glassware or low-binding polypropylene plasticware is recommended.
  • Studies show that polypropylene tubes and 96-well plates, especially LoBind-treated, provide good stability and recovery of this compound during sample preparation and storage.

Optimization and Validation of this compound Preparation Methods

Design of Experiments (DoE) for Extraction Optimization

  • A chemometric approach using screening and response surface designs was applied to identify significant factors affecting this compound extraction efficiency from VAMS devices.
  • Key factors included the type and proportion of organic modifier and volatile acid.
  • Optimal extraction conditions were found to be 40% isopropanol, 60% water, and 1% trifluoroacetic acid, providing high reproducibility (RSD = 14.6%, n=4).

Analytical Method Validation Parameters

Parameter Result
Lower limit of quantitation (LLOQ) 0.25 nmol/L
Within-run CV at LLOQ 12.2%
Between-run CV at LLOQ 1.7%
Overall CV at LLOQ 12.3%
Recovery from serum (mean ± CV) 99.9% ± 6.4%
Linearity (R²) 0.988–0.999

These values demonstrate the assay’s sensitivity, precision, and accuracy, validating the preparation and extraction protocols for clinical and research use.

Summary Table of this compound Preparation Techniques

Preparation Aspect Method Key Details Advantages References
Peptide Synthesis Recombinant expression & enzymatic cleavage Sequential cleavage of preprothis compound to mature this compound-25 Produces bioactive peptide with correct folding
Sample Collection Volumetric Absorptive Microsampling (VAMS) 25 µL blood via finger prick, dried on device Minimally invasive, no centrifugation needed
Extraction Solvent Isopropanol–water–TFA (40:60:1 v/v/v) Optimized for maximal this compound recovery and minimal matrix effect High reproducibility, simple protocol
Protein Precipitation 50:50 22% TCA/ACN Prevents peptide aggregation Enables low detection limits in serum
Anti-adsorption Measures Use of silanized glassware or LoBind polypropylene tubes Prevents peptide loss due to surface adsorption Improves assay repeatability
Storage Conditions -80 °C, polypropylene containers Maintains peptide stability Suitable for long-term storage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.